3-Quinuclidinemalononitrile

Description

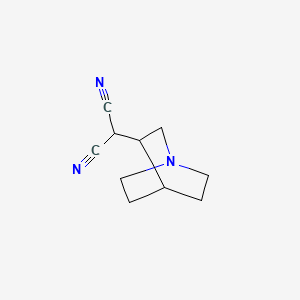

Structure

2D Structure

3D Structure

Properties

CAS No. |

102338-72-7 |

|---|---|

Molecular Formula |

C10H13N3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-3-yl)propanedinitrile |

InChI |

InChI=1S/C10H13N3/c11-5-9(6-12)10-7-13-3-1-8(10)2-4-13/h8-10H,1-4,7H2 |

InChI Key |

BUKCFODSLIUASM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCC1C(C2)C(C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Quinuclidinemalononitrile

Direct Synthetic Routes to 3-Quinuclidinemalononitrile

The synthesis of this compound can be achieved through direct methods that typically involve the strategic construction of its core structure from precursor molecules.

Cyclocondensation Reactions Involving Malononitrile (B47326) and Quinuclidinone Derivatives

Cyclocondensation reactions are a key strategy for synthesizing heterocyclic compounds. While direct cyclocondensation of quinuclidin-3-one (B120416) with malononitrile is not extensively detailed in the provided results, a related reaction highlights this approach. The cyclocondensation of a Mannich base derived from quinuclidin-3-one hydrochloride with malononitrile leads to the formation of a fused heterocyclic system, specifically Quinuclidino[3,2-b]pyran. scite.aiepa.goveurjchem.com This demonstrates the utility of malononitrile in condensation reactions with quinuclidine-based precursors to build more complex molecular architectures. scite.aiepa.goveurjchem.com

Malonates, which are structurally related to malononitrile, are widely used in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocycles. researchgate.net These reactions often require elevated temperatures or basic catalysts. researchgate.net

Role of Mannich Bases in Precursor Synthesis

Mannich bases are crucial intermediates in the synthesis of complex molecules, including precursors for this compound. researchgate.netnih.gov The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine. researchgate.netnih.gov

In the context of quinuclidine (B89598) chemistry, quinuclidin-3-one can react with formaldehyde (B43269) and secondary amines like morpholine, piperidine, and piperazine (B1678402) in an acidic medium to yield the corresponding Mannich bases. scite.aiepa.gov These bases then serve as versatile precursors. For instance, the Mannich base of quinuclidinone hydrochloride can undergo a selective cyclocondensation reaction with malononitrile. scite.aiepa.gov This highlights the role of the Mannich reaction in functionalizing the quinuclidinone core, thereby preparing it for subsequent transformations with reagents like malononitrile. scite.aiepa.gov

Utilization of this compound as a Building Block in Organic Synthesis

The presence of the reactive malononitrile moiety makes this compound a valuable building block for the construction of more elaborate chemical structures. ontosight.airsc.orgresearchgate.net

Formation of Fused and Spiro Nitrogen Heterocycles

This compound and its precursors are instrumental in the synthesis of fused and spiro nitrogen heterocycles. Quinuclidin-3-one itself is a versatile starting material for such structures. scite.aiepa.gov For example, the reaction of quinuclidin-3-one with formaldehyde and methylamine (B109427) can afford a spiro compound. scite.aieurjchem.com Furthermore, the Mannich base derived from quinuclidinone can be used to synthesize fused systems like Quinuclidino[3,2-b]pyran through reaction with malononitrile. scite.aiepa.gov Spiro-fused nitrogen heterocycles can also be synthesized via N-methoxy-N-acylnitrenium ions using specific reagents. researchgate.net

Table 1: Synthesis of Heterocycles from Quinuclidine Derivatives

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Quinuclidin-3-one | Formalin, Secondary Amines (e.g., morpholine) | Mannich Bases | scite.aiepa.gov |

| Mannich base of quinuclidinone hydrochloride | Malononitrile | Fused Heterocycle (Quinuclidino[3,2-b]pyran) | scite.aiepa.goveurjchem.com |

Multicomponent Reactions Incorporating the Malononitrile Moiety

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. tcichemicals.comnih.gov This approach is valued for its step economy and ability to rapidly generate molecular complexity. mdpi.com

Malononitrile is a well-established reagent in various MCRs. researchgate.net For instance, a three-component reaction of anilines, aldehydes, and malononitrile, promoted by L-proline in water, can regioselectively synthesize 2-amino-4-arylquinoline-3-carbonitrile derivatives. rsc.org Another example is the tandem Knoevenagel–Michael-cyclocondensation reaction of malononitrile, various aldehydes, and dimedone, which can be catalyzed by an acetic acid functionalized ionic liquid to produce tetrahydrobenzo[b]pyrans. rsc.org While the direct participation of this compound in such MCRs is not explicitly detailed, the reactivity of its malononitrile unit suggests its potential as a component in similar complexity-generating reactions. ontosight.ai

Enantioselective Synthesis of Chiral Derivatives

The development of methods for the enantioselective synthesis of chiral molecules is a significant area of organic chemistry. While specific protocols for the enantioselective synthesis of chiral derivatives directly from this compound were not found, the broader context of asymmetric synthesis provides relevant strategies.

For instance, the enantioselective synthesis of diaryl aziridines has been achieved using tetrahydrothiophene-based chiral sulfides as organocatalysts in an imino Corey–Chaykovsky reaction. rsc.org This demonstrates the use of chiral catalysts to control the stereochemical outcome of a reaction. The quinuclidine scaffold itself is a key component in many chiral ligands and catalysts used in asymmetric synthesis. The inherent chirality and rigid conformational structure of the quinuclidine ring make it an excellent chiral auxiliary. Given this, it is plausible that chiral derivatives of this compound could be synthesized either by using a chiral precursor or by employing a chiral catalyst in a reaction involving the malononitrile group.

Based on a comprehensive search of available scientific literature, it is not possible to provide an article on the "" that adheres to the specified detailed outline.

The requested sections and subsections, namely:

Advanced Synthetic Methodologies Applied to this compound and its Derivatives

Photochemical and Flow Chemistry Techniques in Synthesis

require specific research findings on the application of these advanced techniques to the this compound scaffold.

Searches for this information did not yield relevant results. The available literature focuses on:

General synthetic methods for other classes of nitrogen-containing heterocycles, such as quinolines.

Broad discussions of catalytic, C-H activation, and photochemical/flow chemistry techniques without specific application to this compound.

The synthesis of quinuclidine-based catalysts, rather than the functionalization of the this compound molecule itself.

Therefore, there is insufficient data to generate a scientifically accurate and detailed article covering the specific topics of catalytic derivative synthesis, C-H activation, or photochemical and flow chemistry for this compound. Writing an article on this subject would require speculating beyond the scope of published findings, which would compromise the accuracy and authoritativeness of the content.

Reaction Mechanisms and Kinetic Studies of 3 Quinuclidinemalononitrile Transformations

Elucidation of Reaction Pathways and Elementary Steps

A definitive description of the reaction pathways for 3-Quinuclidinemalononitrile is currently unavailable. Understanding these pathways would involve identifying the sequence of elementary steps through which transformations occur. This would necessitate studies to identify and characterize any reaction intermediates and to analyze the transition states and energy profiles of the reactions.

Identification and Characterization of Reaction Intermediates

Without experimental studies, such as spectroscopic analysis under reaction conditions or trapping experiments, the identification of any transient species involved in the reactions of this compound is not possible.

Analysis of Transition States and Energy Profiles

Computational chemistry is a powerful tool for analyzing transition states and mapping out the energy profiles of chemical reactions. However, no such studies have been published for this compound.

Kinetic Investigations of this compound Reactions

Kinetic studies are fundamental to understanding the rates of chemical reactions and the factors that influence them. For this compound, there is no published data on its reaction kinetics.

Rate Law Determination and Consistency with Proposed Mechanisms

The determination of a rate law, which mathematically describes the relationship between reactant concentrations and reaction rate, is a cornerstone of kinetic analysis. As no kinetic experiments have been reported, the rate laws for its transformations remain unknown.

Influence of Reaction Conditions on Kinetic Control

The study of how reaction conditions such as temperature, solvent, and concentration affect the rate and outcome of a reaction is crucial for its practical application. This information is not available for this compound.

Spectroscopic and Structural Characterization of 3 Quinuclidinemalononitrile and Its Derivatives

Advanced Molecular Spectroscopy for Structural Elucidation

A suite of sophisticated spectroscopic methods is indispensable for the unambiguous determination of the structure of 3-Quinuclidinemalononitrile. These techniques, each probing different aspects of the molecule's quantum mechanical properties, collectively provide a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. researchgate.net For this compound, both ¹H and ¹³C NMR are critical for confirming its structure by providing information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the distinct proton environments in the molecule. The quinuclidine (B89598) portion of the molecule would show complex multiplets in the aliphatic region, typically between 1.5 and 3.5 ppm. chemicalbook.comchemicalbook.com The protons on the carbons adjacent to the nitrogen atom are expected to be the most deshielded. The single proton at the C3 position, attached to the same carbon as the malononitrile (B47326) group, would likely appear as a distinct multiplet, its chemical shift influenced by the electron-withdrawing nature of the two cyano groups. The methine proton of the malononitrile group is anticipated to be a singlet, shifted downfield due to the adjacent cyano groups.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The quinuclidine cage would display a set of signals in the aliphatic region of the spectrum. chemicalbook.comnih.gov The carbon atoms attached to the nitrogen would be deshielded and appear at a lower field. The C3 carbon of the quinuclidine ring, bearing the malononitrile substituent, would be significantly shifted downfield. The malononitrile moiety would be characterized by the signal for the methine carbon and, most notably, the two nitrile carbons, which are expected to appear in the range of 110-120 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Quinuclidine H (various) | 1.5 - 3.5 | Complex multiplets expected. Protons α to nitrogen will be more downfield. chemicalbook.comchemicalbook.com |

| C3-H (Quinuclidine) | ~3.0 - 4.0 | Expected to be a multiplet, deshielded by the malononitrile group. |

| CH(CN)₂ | ~4.0 - 5.0 | Likely a singlet, significantly deshielded by two cyano groups. |

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Quinuclidine C (various) | 20 - 60 | Signals for the bicyclic core. Carbons α to nitrogen will be more downfield. chemicalbook.comnih.gov |

| C3 (Quinuclidine) | ~40 - 50 | Expected to be shifted downfield due to the malononitrile substituent. |

| CH(CN)₂ | ~30 - 40 | Methine carbon of the malononitrile group. |

| CN | 110 - 120 | Characteristic chemical shift for nitrile carbons. |

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. uobabylon.edu.iq

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be dominated by a strong, sharp absorption band in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile groups. chemicalbook.comnist.gov This is a highly characteristic absorption and serves as a clear indicator of the malononitrile moiety. The spectrum would also feature C-H stretching vibrations of the quinuclidine ring just below 3000 cm⁻¹, and C-N stretching vibrations within the bicyclic amine structure, typically in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. The symmetric stretching vibration of the C≡N groups in this compound is expected to give a strong and sharp signal in the Raman spectrum, also in the 2240-2260 cm⁻¹ range. researchgate.netacs.org This technique is often used to confirm the presence of nitrile functionalities. The symmetric C-C stretching vibrations of the quinuclidine cage would also be observable in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| C-H (aliphatic) | Stretching | 2850 - 3000 | IR, Raman |

| C≡N (nitrile) | Stretching | 2240 - 2260 | IR (strong, sharp), Raman (strong, sharp) chemicalbook.comnist.govresearchgate.net |

| C-N (amine) | Stretching | 1000 - 1200 | IR |

| C-C | Stretching | 800 - 1200 | Raman |

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation. youtube.com

For this compound, the molecular ion peak (M⁺) would confirm the molecular formula. The fragmentation pattern is expected to be influenced by the stability of the resulting fragments. A common fragmentation pathway for quinuclidine derivatives involves the loss of ethylene (B1197577) (C₂H₄) via a retro-Diels-Alder reaction of the bicyclic system. researchgate.netnih.govyoutube.com Another likely fragmentation would be the loss of the malononitrile group or parts of it, such as a cyano radical (·CN). The high-resolution mass spectrum would allow for the determination of the exact molecular formula.

| m/z | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | C₁₀H₁₁N₃⁺ | Molecular Ion |

| [M - 28]⁺ | C₈H₇N₃⁺ | Loss of ethylene from the quinuclidine ring. researchgate.net |

| [M - 26]⁺ | C₉H₁₁N₂⁺ | Loss of a cyano radical. |

| [M - 65]⁺ | C₇H₁₁N⁺ | Loss of the malononitrile radical. |

UV-Visible Spectroscopy for Electronic Structure Insights

UV-Visible spectroscopy probes the electronic transitions within a molecule and can provide insights into the presence of chromophores. libretexts.orglibretexts.orgyoutube.com

This compound is expected to be largely transparent in the visible region of the spectrum. The primary chromophores in the molecule are the nitrile groups and the non-bonding electrons on the nitrogen atom. The nitrile groups can undergo n→π* and π→π* transitions. However, these transitions for isolated nitrile groups typically occur at wavelengths below 200 nm. The saturated quinuclidine ring itself does not have significant absorption in the near-UV region. Therefore, it is anticipated that this compound would exhibit weak absorption bands in the near-UV region, likely below 220 nm, corresponding to the n→σ* transitions of the amine and n→π* transitions of the nitrile groups. uobabylon.edu.iq Specific experimental data for this compound is not available in the reviewed literature.

Crystallographic Studies of this compound Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.

As of the latest literature review, no crystallographic studies for this compound or its direct derivatives have been reported. The acquisition of single-crystal X-ray diffraction data would be invaluable to unequivocally confirm the molecular structure, including the stereochemical configuration at the C3 position of the quinuclidine ring, and to understand the intermolecular interactions in the solid state. Such a study would provide a definitive benchmark for the spectroscopic interpretations discussed above.

Computational Chemistry Investigations of 3 Quinuclidinemalononitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

No published studies were identified that have performed quantum chemical calculations on 3-Quinuclidinemalononitrile to determine its electronic structure and reactivity. Such studies would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) to calculate properties such as molecular orbital energies, electron density distribution, and electrostatic potential. This information would provide insights into the molecule's stability, reactivity, and potential interaction sites.

There is no available research on the theoretical spectroscopy of this compound. Theoretical spectroscopic studies would involve calculating vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. These calculated spectra would be invaluable for interpreting experimental spectroscopic data and confirming the compound's structure.

Without quantum chemical calculations, there are no predictions on the selectivity of this compound in chemical reactions based on its electronic structure. Such predictions would rely on analyzing frontier molecular orbitals (HOMO and LUMO) and atomic charges to understand how the molecule might interact with other reagents.

Molecular Modeling and Simulation Approaches

No literature was found detailing molecular modeling or simulation studies specifically for this compound. These computational techniques are crucial for understanding the dynamic behavior of molecules and their interactions with biological targets.

A search for molecular docking studies involving this compound yielded no results. Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a fundamental tool in drug discovery for identifying potential drug candidates.

There are no published molecular dynamics (MD) simulations for this compound. MD simulations provide detailed information on the conformational flexibility of a molecule and the stability of its interactions with a target protein over time. These simulations are essential for understanding the atomistic details of binding events.

No studies on free energy calculations for the binding of this compound to any target were found. Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are computationally intensive techniques used to accurately predict the binding affinity of a ligand to a receptor, which is a critical parameter in drug design and optimization.

Virtual Screening Methodologies for Compound Prioritization

Virtual screening (VS) has emerged as a powerful and cost-effective computational technique in drug discovery to identify promising lead compounds from large chemical libraries. uq.edu.auscribd.com This in silico approach prioritizes molecules for further experimental testing by predicting their potential to bind to a biological target, such as an enzyme or receptor. The application of virtual screening methodologies to a compound like this compound involves a multi-step process that leverages both the structural information of the target and the chemical properties of the compound.

The primary goal of virtual screening is to enrich the hit rate, which is the percentage of active compounds in a tested set, thereby reducing the time and expense associated with high-throughput screening (HTS) of extensive compound collections. biomedpharmajournal.org Virtual screening can be broadly categorized into two main strategies: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). scribd.comnih.gov

Structure-Based Virtual Screening (SBVS)

When the three-dimensional structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy, SBVS methods can be employed. scribd.com The most common SBVS technique is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when it forms a complex with the target protein. mdpi.com

In the context of this compound, a potential target is acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's disease. mdpi.comnih.gov The quinuclidine (B89598) core is a known feature in some AChE inhibitors. The virtual screening process would involve:

Preparation of the Target Protein: The crystal structure of AChE (e.g., PDB ID: 4EY7) is prepared by adding hydrogen atoms, assigning correct protonation states to amino acid residues, and defining the binding site, often based on a co-crystallized known inhibitor. nih.gov

Ligand Database Preparation: A library of compounds, which could include this compound and its analogs, is prepared. This involves generating 3D conformations for each molecule.

Molecular Docking: Each ligand from the database is "docked" into the defined binding site of the target protein using a scoring function to estimate the binding affinity. The scoring function calculates a value, often in kcal/mol, that represents the strength of the interaction. nih.gov

Hit Selection: Compounds are ranked based on their docking scores and visual inspection of their binding poses to identify key interactions with the protein's active site residues. nih.gov

Ligand-Based Virtual Screening (LBVS)

When the 3D structure of the target is not available, LBVS methods are utilized. scribd.com These approaches rely on the principle that molecules with similar chemical structures or properties are likely to have similar biological activities. Common LBVS methods include:

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target. This model is built using a set of known active compounds and then used to screen databases for new molecules that fit the model. nih.gov

Chemical Similarity Searching: This method uses a known active molecule as a query to search for structurally similar compounds in a database. Similarity is quantified using various molecular fingerprints and similarity coefficients.

For this compound, if other similar malononitrile (B47326) or quinuclidine derivatives are known to be active against a particular target, their common features could be used to build a pharmacophore model to discover new, potentially more potent, analogs.

Detailed Research Findings and Data

Key interactions would likely involve the quinuclidine nitrogen atom forming a hydrogen bond or an ionic interaction with residues in the catalytic anionic site (CAS) or peripheral anionic site (PAS) of AChE. The malononitrile group might engage in other polar or non-polar interactions within the binding gorge.

A hypothetical output from a virtual screening study is presented in the table below. This table illustrates how this compound might be ranked against other hypothetical compounds based on their predicted binding affinities and key molecular descriptors often used in compound prioritization.

Table 1: Hypothetical Virtual Screening Results for Acetylcholinesterase Inhibitors

| Compound ID | Structure | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Lipinski's Rule of 5 Violations | Key Interactions with AChE (Hypothetical) |

| This compound |  | -8.5 | 2.5 | 0 | Hydrogen bond with Tyr334, Pi-Alkyl with Trp84 |

| Compound A | - | -9.2 | 1.1 | 0 | Hydrogen bond with Ser200, Pi-Pi with Trp279 |

| Compound B | - | -7.8 | 5.8 | 0 | Hydrophobic interactions with Phe330 |

| Compound C | - | -6.5 | 15.2 | 1 | - |

| Donepezil (Reference) | - | -11.5 | 0.058 | 0 | Dual binding site interactions (CAS and PAS) |

This table is for illustrative purposes only. The data presented are hypothetical and based on typical results from virtual screening studies of acetylcholinesterase inhibitors.

Following the initial virtual screening, promising candidates like this compound would typically undergo further computational analysis, such as molecular dynamics simulations, to assess the stability of the predicted binding pose over time. mdpi.comnih.gov These comprehensive computational investigations are crucial for prioritizing compounds for chemical synthesis and subsequent in vitro and in vivo testing.

Structure Activity Relationship Sar Studies and in Vitro Biological Activity Assessment

Methodologies for Investigating Structure-Activity Relationships

SAR studies are crucial for optimizing the therapeutic properties of a lead compound by identifying the key chemical features responsible for its biological activity.

The journey of a SAR study begins with the strategic design and synthesis of analogues. In the case of compounds like 3-Quinuclidinemalononitrile, chemists would systematically modify its core structure. This could involve altering the quinuclidine (B89598) ring, for instance, by introducing substituents or changing its stereochemistry. Similarly, the malononitrile (B47326) group could be replaced with other functional groups to probe their influence on activity.

For example, research on quinuclidinone analogs has been conducted to evaluate their anti-proliferative effects. By synthesizing a variety of these analogs, researchers can determine how different chemical modifications impact their ability to inhibit cancer cell growth. This systematic approach allows for the development of a comprehensive SAR profile, guiding the design of more potent and selective compounds.

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the key pharmacophores within this compound would be a primary goal of SAR studies. It is hypothesized that the quinuclidine moiety, a bicyclic amine, plays a significant role in how the compound interacts with biological targets. Quinuclidine is a known component in various pharmacologically active compounds, and its derivatives have been explored for their potential in treating neurological disorders.

The malononitrile group is also a critical feature. Malononitrile derivatives are known for a wide range of biological activities, including anticancer and antimicrobial properties. The nitrile groups within this moiety are electron-withdrawing and can participate in various chemical interactions, making them a key area of focus for modification in SAR studies.

In Vitro Biological Activity Evaluation Techniques

A battery of in vitro tests is employed to assess the biological activity of a compound. These assays, conducted in a controlled laboratory setting, provide initial insights into a compound's potential therapeutic applications.

To investigate the potential anticancer effects of this compound, its ability to inhibit the growth of various cancer cell lines would be assessed. Standard assays, such as the MTT or SRB assay, are used to measure cell viability and proliferation after treatment with the compound. The results are typically reported as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

While specific data for this compound is not available, studies on related quinuclidinone analogs have demonstrated their potential as anti-cancer agents. For instance, certain analogs have shown significant dose-dependent decreases in the viability of H1299 lung cancer cell lines.

Table 1: Example of Antiproliferative Activity Data for Related Compound Classes (Note: This table is illustrative and based on data for related compound classes, not this compound itself.)

| Compound Class | Cell Line | IC50 (µM) |

| Quinuclidinone Analog | H1299 (Lung Cancer) | Varies based on substitution |

| Malononitrile Derivative | Various Cancer Cell Lines | Varies based on substitution |

The structural motifs within this compound suggest it may possess antimicrobial and antiviral properties. ontosight.ai The evaluation of these potentials would involve testing the compound against a panel of bacteria and viruses. For antimicrobial activity, the minimum inhibitory concentration (MIC) is determined, which is the lowest concentration of the compound that prevents visible growth of a microorganism. Antiviral activity is often assessed by measuring the reduction in viral replication in infected host cells. Malononitriles, as a class, have been investigated for these properties. ontosight.ai

Many drugs exert their effects by inhibiting specific enzymes. The quinuclidine and malononitrile moieties suggest that this compound could be an inhibitor of enzymes such as kinases and cholinesterases.

Kinase Inhibition: Malononitrile derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. Assays would be performed to measure the ability of this compound to inhibit the activity of specific kinases, with results reported as IC50 values.

Cholinesterase Inhibition: The quinuclidine core is a known scaffold for cholinesterase inhibitors, which are used in the treatment of Alzheimer's disease. The inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) would be evaluated using standard enzymatic assays.

Table 2: Example of Enzyme Inhibition Data for Related Quinuclidine Derivatives (Note: This table is illustrative and based on data for related quinuclidine derivatives, not this compound itself.)

| Derivative Type | Enzyme | Inhibition Constant (Ki) or IC50 |

| N-Alkyl Quaternary Quinuclidines | AChE | Micromolar to Nanomolar range |

| N-Alkyl Quaternary Quinuclidines | BChE | Micromolar to Nanomolar range |

Receptor Ligand Binding Studies

There is currently no specific data from receptor ligand binding studies for this compound. However, the quinuclidine moiety is a well-known pharmacophore found in various ligands that target specific receptors. For instance, derivatives such as 3-quinuclidinyl benzilate and 3-quinuclidinyl 4-iodobenzilate are known to bind to muscarinic acetylcholine (B1216132) receptors (mAChR). ontosight.ainih.gov These studies demonstrate the potential of the quinuclidine scaffold to interact with cholinergic receptors, but direct binding assays and affinity data for this compound itself have not been reported.

Mechanistic Insights into In Vitro Biological Effects

Detailed mechanistic insights for this compound are not available. General information suggests that compounds containing a quinuclidine ring may interact with biological targets like nicotinic acetylcholine receptors, and the malononitrile group is associated with potential anticancer, antiviral, and antimicrobial properties in other molecules. ontosight.ai However, these are general characteristics of the chemical classes and not specific findings for the compound .

There is no published research specifically identifying the molecular targets or metabolic pathways affected by this compound. The exploration of its biological action would be speculative and based on the known activities of other, different compounds containing either a quinuclidine or a malononitrile moiety.

No studies detailing the molecular-level protein-ligand interactions of this compound were found. This type of analysis, which often involves techniques like X-ray crystallography, NMR spectroscopy, or computational docking simulations, has not been published for this specific compound. Therefore, there is no information on the binding modes, specific amino acid interactions, or conformational changes that would occur upon its binding to a protein target.

Future Research Directions and Academic Implications

Potential for Novel Synthetic Methodologies and Reagent Development

The synthesis of 3-Quinuclidinemalononitrile itself is a gateway to exploring novel synthetic strategies. The most probable route to this compound is through a Knoevenagel condensation of 3-quinuclidinone with malononitrile (B47326). nih.govnih.govresearchgate.netbhu.ac.inresearchgate.net This reaction, typically catalyzed by a weak base, involves the formation of a new carbon-carbon double bond. bhu.ac.in Future research could focus on optimizing this synthesis using greener, more efficient catalytic systems, such as solid-supported catalysts or enzymatic approaches, moving away from traditional homogeneous catalysts. researchgate.netnih.gov

Furthermore, the reactive nature of the malononitrile group in this compound makes it a versatile building block for the development of novel reagents. The electron-withdrawing cyano groups render the vinylic carbon susceptible to nucleophilic attack, and the nitrile groups themselves can undergo various transformations. This opens the door to a wide array of derivatization reactions, potentially leading to new classes of compounds with unique properties. For instance, the development of multicomponent reactions involving this compound could lead to the rapid assembly of complex molecular architectures. organic-chemistry.org

Advancements in Understanding Complex Reaction Mechanisms

A detailed investigation into the reactions of this compound can provide valuable insights into complex reaction mechanisms. The interplay between the basicity of the quinuclidine (B89598) nitrogen and the electrophilic character of the malononitrile fragment can lead to interesting and potentially unexpected reactivity. For example, studies could explore its participation in cycloaddition reactions, Michael additions, or its behavior under various catalytic conditions.

In-depth mechanistic studies, employing techniques such as in-situ spectroscopy and computational modeling, could elucidate the intricate pathways of its reactions. organic-chemistry.org Understanding the kinetics and thermodynamics of these transformations would not only expand the fundamental knowledge of organic chemistry but also enable the rational design of new synthetic methods.

Continued Exploration of Biological Activity and Target Engagement (In Vitro Focused)

Both the quinuclidine scaffold and the malononitrile moiety are present in numerous biologically active compounds, suggesting that this compound could exhibit interesting pharmacological properties. acs.orgresearchgate.net Quinuclidine derivatives have been investigated for their activity as enzyme inhibitors and for their effects on cell viability, while malononitrile-containing compounds have shown potential as anticancer and antimicrobial agents. nih.govbhu.ac.innih.gov

Future in vitro studies should focus on screening this compound and its derivatives against a panel of biological targets. This could include various cancer cell lines to assess cytotoxicity and proliferation, as well as a range of bacterial and fungal strains to determine its antimicrobial spectrum. nih.govresearchgate.netnih.govmdpi.commdpi.com It would be crucial to determine key parameters such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) to quantify its potency. The potential for this compound to act on specific enzymes or receptors, a known feature of other quinuclidine derivatives, should also be a primary area of investigation. nih.gov

Table 1: Potential In Vitro Biological Assays for this compound

| Assay Type | Target | Purpose | Key Metrics |

| Cytotoxicity Assay | Various Cancer Cell Lines | To evaluate the potential anticancer activity. | IC50 |

| Antimicrobial Assay | Bacterial and Fungal Strains | To determine the spectrum of antimicrobial activity. | MIC, Zone of Inhibition |

| Enzyme Inhibition Assay | Specific Enzymes (e.g., Cholinesterases) | To investigate specific molecular targets. | Ki, IC50 |

| Receptor Binding Assay | Specific Receptors | To identify potential interactions with cellular receptors. | Kd, EC50 |

Integration of Computational and Experimental Approaches in Design and Discovery

The synergy between computational modeling and experimental work will be paramount in unlocking the full potential of this compound. nih.govmdpi.commdpi.com Computational tools can be employed to predict the compound's physicochemical properties, potential biological targets, and to elucidate reaction mechanisms at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) studies could be used to correlate structural modifications of the this compound scaffold with changes in biological activity, guiding the synthesis of more potent and selective analogs. researchgate.netnih.gov Molecular docking simulations can predict the binding modes of these compounds with their biological targets, providing insights for rational drug design. nih.gov Furthermore, density functional theory (DFT) calculations can be used to understand the electronic structure and reactivity of the molecule, aiding in the prediction of its chemical behavior. acs.org

By integrating these computational predictions with experimental validation, researchers can adopt a more targeted and efficient approach to the design and discovery of new derivatives of this compound with tailored properties and functions.

Q & A

Q. What are the established synthetic routes for 3-Quinuclidinemalononitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves condensation of quinuclidine derivatives with malononitrile precursors under controlled conditions. Key parameters include:

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reaction efficiency .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction rates .

- Temperature : Optimal yields are achieved at 60–80°C, avoiding thermal degradation .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95%. Confirm purity via HPLC (C18 column, mobile phase: MeOH/H₂O) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Employ a multi-technique approach:

- Spectroscopy :

- ¹H/¹³C NMR : Compare peaks with reference data (e.g., δ 2.5–3.5 ppm for quinuclidine protons; δ 110–120 ppm for nitrile carbons) .

- Mass Spectrometry : MALDI-TOF or ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 217) .

- Elemental Analysis : Validate C, H, N content (±0.3% of theoretical values) .

- Safety : Follow protocols for handling nitriles (e.g., fume hood use, PPE) due to toxicity risks .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Contradictions often arise from:

- Tautomerism : Use variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol shifts) .

- Impurity Interference : Cross-validate with orthogonal methods (e.g., IR for functional groups, X-ray crystallography for unambiguous structure) .

- Instrument Calibration : Regularly calibrate spectrometers using certified standards (e.g., NIST-traceable references) .

Document iterative revisions to hypotheses based on new evidence .

Q. What strategies are effective in designing multi-step syntheses of this compound analogs while minimizing side reactions?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., tert-butyloxycarbonyl for amines) during functionalization steps .

- In-Situ Monitoring : Use TLC or inline IR to track intermediate formation and adjust conditions dynamically .

- Statistical Optimization : Apply response surface methodology (RSM) to balance variables like temperature, stoichiometry, and reaction time .

Example Workflow :

| Step | Objective | Key Parameters | Monitoring Method |

|---|---|---|---|

| 1 | Precursor activation | 0°C, 2h, DCM solvent | TLC (Rf = 0.3) |

| 2 | Nitrile coupling | 70°C, 12h, ZnCl₂ catalyst | Inline IR (C≡N stretch) |

Q. How can researchers ensure ethical data management and reproducibility in studies involving this compound?

- Methodological Answer :

- Data Retention : Preserve raw spectra, chromatograms, and lab notebooks for 5–10 years to allow independent verification .

- Transparency : Share detailed synthetic protocols (e.g., reagent grades, instrument models) in supplementary materials .

- Conflict Avoidance : Disclose funding sources and adhere to dual-use research ethics (e.g., non-proliferation of hazardous compounds) .

Data Contradiction and Interpretation

Q. What frameworks guide the interpretation of conflicting biological activity data for this compound analogs?

- Methodological Answer :

- Causal Analysis : Use Hill’s criteria (e.g., dose-response consistency, biological plausibility) to assess toxicity or efficacy findings .

- Comparative Studies : Replicate experiments across multiple cell lines or animal models to isolate confounding variables (e.g., metabolic differences) .

- Meta-Analysis : Pool data from independent studies to identify trends masked by small sample sizes .

Literature and Experimental Design

Q. How should researchers conduct comprehensive literature reviews to identify gaps in this compound research?

- Methodological Answer :

- Database Searches : Use SciFinder and Web of Science with keywords (e.g., "this compound synthesis", "spectroscopic characterization") to locate peer-reviewed articles .

- Citation Tracking : Follow references in seminal papers (e.g., Med. Chem. Commun. 2018) to map historical developments .

- Gap Analysis : Categorize findings into themes (e.g., synthetic methods, biological applications) and flag understudied areas (e.g., enantioselective synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.